4-Methylpyrimidin-5-ol

Description

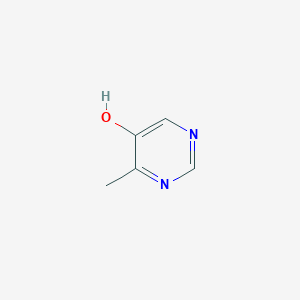

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-5(8)2-6-3-7-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXHBJUNZGWFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559116 | |

| Record name | 4-Methylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-87-8 | |

| Record name | 4-Methylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylpyrimidin 5 Ol

Established Synthetic Routes to the 4-Methylpyrimidin-5-ol Core Structure

The construction of the this compound ring system can be achieved through several strategic approaches, each with its own set of advantages and applications. These methods primarily include cyclocondensation reactions and multicomponent strategies, which are fundamental in heterocyclic chemistry.

Cyclocondensation Approaches

Cyclocondensation reactions are a classical and widely employed method for the synthesis of pyrimidine (B1678525) derivatives. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of substituted pyrimidinols, cyclocondensation of amidines with saturated ketones has been reported, often facilitated by a catalyst. rsc.org One specific example involves the reaction of 6-methyl-2-methylsulfanylpyrimidin-4-ylhydrazine with ethyl acetoacetate (B1235776) to yield a pyrazol-5-ol derivative, showcasing a cyclocondensation pathway. researchgate.net

Another variation of this approach is the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with an amino alcohol, which, after an initial condensation, can lead to cyclization to form a pyrimidine ring system. rsc.org The choice of starting materials and reaction conditions, such as temperature and the use of a basic or acidic medium, are critical factors that influence the reaction's success and yield. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical route to highly functionalized pyrimidines. tubitak.gov.trmdpi.com These reactions are advantageous for creating molecular diversity in a time- and cost-effective manner. mdpi.com

For instance, the synthesis of 4,5-disubstituted pyrimidine analogs can be achieved through a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), involving substituted enamines, triethyl orthoformate, and ammonium (B1175870) acetate. rsc.org Another MCR approach involves the condensation of aldehydes, ethyl propionate, and guanidine (B92328) hydrochloride to produce 5-methylpyrimidin-4-ol derivatives. tubitak.gov.tr The use of environmentally friendly solvents and catalysts, such as PEG-400, is also a feature of modern MCRs. tubitak.gov.tr The Biginelli reaction, a well-known MCR, provides a pathway to 3,4-dihydropyrimidin-2(1H)-ones from aldehydes, 1,3-dinucleophiles, and β-ketoesters, which can be precursors to further pyrimidine derivatives. mdpi.com

Table 1: Comparison of Synthetic Methodologies for the this compound Core

| Methodology | Key Reactants | Typical Conditions | Advantages |

| Cyclocondensation | 1,3-Dicarbonyl compounds, Amidines | Basic or acidic medium, varying temperatures | Well-established, versatile for substitution patterns |

| Multicomponent Reactions (MCRs) | Aldehydes, Enamines, Orthoformates, Amidines | Often catalyzed (e.g., ZnCl₂), one-pot synthesis | High efficiency, atom economy, molecular diversity |

Other Advanced Synthetic Protocols

Beyond classical cyclocondensation and MCRs, other advanced synthetic methods have been developed. These include tandem reactions and the use of specialized reagents. For example, a microwave-assisted tandem Heck–Sonogashira cross-coupling reaction has been utilized to create 5-enynyl substituted pyrimidines, which can then undergo silver-catalyzed cyclization. acs.org

The deconstruction-reconstruction strategy is an innovative approach where a pyrimidine ring is first opened and then recyclized with different reagents to introduce diversity. This method allows for the transformation of pyrimidines into various other nitrogen heterocycles. nih.gov Furthermore, the direct functionalization of the pyrimidine ring through radical substitution reactions represents another advanced protocol.

Derivatization Strategies for this compound

The inherent reactivity of the this compound core allows for a wide range of derivatization strategies, enabling the fine-tuning of its physicochemical and biological properties. These modifications can be targeted at the various positions of the pyrimidine ring or at the hydroxyl group.

Functionalization at Pyrimidine Ring Positions (C2, C4, C5, C6)

The different carbon and nitrogen atoms of the pyrimidine ring offer distinct opportunities for functionalization.

C2 Position: The C2 position can be a site for introducing various substituents. For example, starting with 2-amino-6-methyl-pyrimidin-4-ol, further modifications can be made. researchgate.net

C4 Position: The hydroxyl group at the C4 position can be converted to a chloro group, which then serves as a leaving group for nucleophilic substitution. This allows for the introduction of amines and other nucleophiles. benthamdirect.com For instance, 4-N-triazolyl derivatives can be synthesized from the corresponding 4-chloro derivatives. benthamdirect.com

C5 Position: The C5 position is susceptible to electrophilic substitution. For example, bromination at this position can be achieved using bromine in acetic acid. The introduction of a halogen at this position provides a handle for further cross-coupling reactions.

C6 Position: The methyl group at C6 can also be a site for modification, although less commonly reported for this specific parent compound.

A deconstruction-reconstruction strategy allows for the diversification of pyrimidines at multiple positions, providing access to a wide range of analogues that would be difficult to synthesize through traditional methods. nih.gov

O-Substitution Reactions of the Hydroxyl Group in this compound

The hydroxyl group at the C5 position is a key functional handle for a variety of O-substitution reactions. These reactions are crucial for creating ethers, esters, and other derivatives, which can significantly alter the molecule's properties.

O-substituted products can be synthesized from the sodium salts of 2-amino-substituted pyrimidin-4-ols. benthamdirect.com For example, O-aryalsulfonylation of 2,6-diaminopyrimidin-4-ol has been reported. researchgate.netacs.org This involves reacting the pyrimidinol with a sulfonyl chloride in the presence of a base to form the corresponding sulfonate ester. acs.org Such modifications are important in the development of new chemical entities with specific biological activities.

Formation of Fused Heterocyclic Systems Incorporating this compound Moiety

The this compound moiety can serve as a precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The construction of these bicyclic and polycyclic structures often involves the strategic functionalization of the pyrimidine ring followed by intramolecular cyclization reactions.

One important class of fused systems is the pyrimido[4,5-d]pyridazines . The synthesis of these compounds can be achieved through a multi-step process starting from appropriately substituted pyrimidines. While direct examples starting from this compound are not extensively documented, the general strategy involves the introduction of a suitable two-carbon unit at the 5- and 6-positions of the pyrimidine ring, followed by condensation with hydrazine. For instance, a novel and simple regioselective synthesis of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives has been reported via a one-pot three-component reaction, showcasing a potential pathway for creating fused systems from pyrimidine precursors researchgate.net. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has also been explored through various routes, including the reaction of 6-aminouracils with different reagents researchgate.net. These methodologies highlight the potential for developing synthetic routes to fused systems starting from this compound, likely requiring initial functionalization at the 6-position.

Another key fused heterocyclic system is the pyrano[2,3-d]pyrimidines . The synthesis of these compounds often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a suitable pyrimidine derivative. For example, tetrahydrobenzo[b]pyran derivatives have been utilized as precursors for the synthesis of new pyrano[2,3-d]pyrimidine derivatives ijcce.ac.ir. The reaction of such precursors with acetic anhydride (B1165640) in the presence of sulfuric acid under reflux can yield the fused pyrimidine system ijcce.ac.ir. This approach suggests that this compound could potentially undergo condensation with suitable reagents to form the pyran ring fused to the pyrimidine core.

The formation of these fused systems is a testament to the versatility of the pyrimidine ring as a scaffold for building molecular complexity.

Asymmetric Coupling Reactions Involving this compound Precursors

Asymmetric coupling reactions are powerful tools for the synthesis of chiral molecules, and palladium-catalyzed cross-coupling reactions have been extensively used for the functionalization of pyrimidine derivatives internationaljournalcorner.cominternationaljournalcorner.combohrium.com. While specific examples of asymmetric coupling reactions involving this compound are not prevalent in the literature, the principles can be extrapolated from related systems.

The general approach involves the use of a chiral palladium catalyst to couple a pyrimidine derivative, typically a halopyrimidine, with a suitable coupling partner. For instance, the Suzuki-Miyaura coupling of 5-bromopyrimidines with aryl boronic acids has been used to synthesize 5-arylated pyrimidines bohrium.com. To achieve asymmetry, a chiral ligand is employed to control the stereochemical outcome of the reaction. The development of adaptive ligands, such as Sadphos, has shown promise in palladium-catalyzed asymmetric reactions, including coupling and intramolecular Heck reactions acs.org.

For this compound, a precursor for asymmetric coupling would likely be a halogenated derivative, such as 6-chloro-4-methylpyrimidin-5-ol. This precursor could then be subjected to a palladium-catalyzed asymmetric coupling reaction with a variety of coupling partners, such as boronic acids, organozinc reagents, or terminal alkynes, in the presence of a chiral ligand to afford enantioenriched products. The synthesis of 4-alkynylpyrrolo[2,3-d]pyrimidines through palladium-catalyzed cross-coupling reactions of 4-iodopyrrolopyrimidines with terminal alkynes demonstrates the feasibility of such transformations on related heterocyclic systems researchgate.net.

Reactivity Profiles and Mechanistic Studies of this compound Derivatives

The reactivity of this compound is dictated by the interplay of its functional groups and the electronic nature of the pyrimidine ring.

Nucleophilic and Electrophilic Reactivity Pathways

The pyrimidine ring in this compound is generally electron-deficient, making it susceptible to nucleophilic attack . Nucleophilic substitution reactions are common in pyrimidine chemistry, where a nucleophile replaces a leaving group on the ring wikipedia.org. The hydroxyl group at the 5-position in this compound can be converted into a better leaving group to facilitate nucleophilic substitution. For instance, the hydroxyl group can be transformed into a sulfonate ester, which can then be displaced by various nucleophiles. The chlorine atom in 5-chloro-2-methylpyrimidin-4(3H)-one, a related compound, serves as a potential site for nucleophilic aromatic substitution reactions vulcanchem.com.

Conversely, the pyrimidine ring can also undergo electrophilic substitution , although this is generally less facile than in electron-rich aromatic systems. The presence of the electron-donating hydroxyl and methyl groups in this compound can activate the ring towards electrophilic attack to some extent. The most likely position for electrophilic substitution would be the 6-position, which is activated by the adjacent hydroxyl group. For example, formylation of a related compound, 5-(hydroxymethyl)-2-methylpyrimidin-4-ol (B1590950), can occur at the 5-position via electrophilic substitution .

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically catalyzed by a base . While direct examples of Knoevenagel condensation involving the methyl group of this compound are not widely reported, the reaction is a known transformation for activated methyl groups on heterocyclic rings.

In principle, the methyl group at the 4-position of the pyrimidine ring could be activated for condensation with an aromatic aldehyde in the presence of a suitable base. The electron-withdrawing nature of the pyrimidine ring can enhance the acidity of the methyl protons, facilitating their removal by a base to form a carbanion. This carbanion can then act as a nucleophile and attack the carbonyl carbon of an aldehyde. Subsequent dehydration would lead to the formation of a styryl-like derivative. The specificity of the Knoevenagel reaction has been studied for related pyrazol-5-ol derivatives bearing a pyrimidinyl substituent, where reaction with aromatic aldehydes yielded different products depending on the aldehyde's substituents researchgate.net.

The reaction conditions, such as the choice of base and solvent, would be crucial in promoting the desired condensation while avoiding side reactions.

Reaction with Heterocyclic CH Acids

The reaction of this compound with heterocyclic CH acids represents a potential route for the synthesis of more complex heterocyclic systems. Heterocyclic CH acids are compounds that contain an acidic C-H bond within a heterocyclic ring. The acidity of this proton is enhanced by the presence of adjacent electron-withdrawing groups.

While specific studies on the reaction of this compound with heterocyclic CH acids are scarce, the general principle would involve the deprotonation of the CH acid by a base to generate a nucleophilic carbanion. This carbanion could then potentially react with the pyrimidine ring of this compound, either through nucleophilic addition or substitution, depending on the reaction conditions and the specific substrate. For example, the reaction could be envisioned to occur at the 6-position of the pyrimidine ring, especially if this position is activated with a leaving group.

Research on the synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives through the three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-indanedione (a CH acid), and aromatic aldehydes demonstrates the feasibility of using CH acids in the construction of fused pyrimidine systems sharif.edu. This suggests a potential avenue for the derivatization of this compound.

Role of Tautomerism in Chemical Reactivity

Tautomerism, the interconversion of constitutional isomers, plays a significant role in the chemical reactivity of this compound tgc.ac.in. This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (4-methyl-1H-pyrimidin-5(6H)-one) . The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH vulcanchem.com.

The presence of these tautomers has profound implications for the reactivity of the molecule numberanalytics.com.

Nucleophilic and Electrophilic Character: The enol form, with its hydroxyl group, can act as a nucleophile. The keto form, on the other hand, possesses a carbonyl group and an acidic N-H proton, influencing its participation in different reaction pathways. The tautomeric equilibrium can affect reaction rates by influencing the concentration of the more reactive tautomer numberanalytics.com.

Reaction Site Selectivity: The different tautomers present different reactive sites. For example, alkylation could occur on the oxygen of the enol form to give an O-alkylated product, or on the nitrogen of the keto form to give an N-alkylated product.

Influence on Acidity and Basicity: Tautomerism can alter the acidity and basicity of the molecule, which in turn affects its reactivity in acid- or base-catalyzed reactions numberanalytics.com.

The tautomeric behavior of 4-hydroxypyrimidines is a well-studied phenomenon. For instance, 5-(hydroxymethyl)-2-methylpyrimidin-4-ol also exhibits keto-enol tautomerism, with the equilibrium being dependent on the environment . Understanding and controlling the tautomeric equilibrium is therefore crucial for predicting and directing the chemical transformations of this compound and its derivatives.

Spectroscopic and Advanced Characterization Techniques for 4 Methylpyrimidin 5 Ol and Its Analogs

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is pivotal for identifying functional groups and understanding the molecular structure of 4-methylpyrimidin-5-ol. These techniques are particularly useful in studying the tautomeric equilibrium between the enol and keto forms of the molecule.

The FT-IR spectrum of pyrimidine (B1678525) derivatives often reveals characteristic vibrations. For instance, the -OH group's stretching vibrations are typically observed in the 3200–3500 cm⁻¹ range. vulcanchem.com The presence of a keto tautomer can be identified by a carbonyl stretching vibration around 1660-1680 cm⁻¹. The pyrimidine ring itself exhibits characteristic vibrations between 1600–1700 cm⁻¹. Theoretical studies combined with experimental data have been used to assign the complex vibrational bands observed in the spectra of pyrimidine derivatives, confirming the presence of different tautomers. scielo.brscielo.brscienceopen.com The fingerprint region of the IR spectrum, typically from 1200 cm⁻¹ to 600 cm⁻¹, provides a unique pattern for the molecule, allowing for its precise identification. redalyc.org

Table 1: Selected FT-IR Vibrational Frequencies for Pyrimidine Analogs

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200–3500 vulcanchem.com |

| Amino (-NH₂) | Stretching | 3350–3450 vulcanchem.com |

| Carbonyl (C=O) | Stretching | 1660-1680 |

| Pyrimidine Ring | Stretching | 1600–1700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

In ¹H NMR spectra of similar pyrimidine derivatives, the methyl group protons typically appear as a singlet in the range of δ 2.1–2.5 ppm. vulcanchem.com The protons on the pyrimidine ring itself will have distinct chemical shifts depending on their position and the electronic effects of the substituents. For example, in a related compound, 4-methylpyridine, the protons on the ring appear at δ 8.60 and 7.28 ppm. chemicalbook.com The hydroxyl proton signal can be broad and its chemical shift is often variable due to solvent effects and hydrogen bonding.

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbon atoms of the pyrimidine ring and the methyl group will have characteristic chemical shifts, which can be predicted and compared with experimental data to confirm the structure. arabjchem.orgspectrabase.com For instance, in 5-methylpyrimidine, the methyl carbon appears around δ 17 ppm, while the ring carbons resonate between δ 128 and 164 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Analogs

| Protons | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| Methyl (-CH₃) | 2.1–2.5 | vulcanchem.com |

| Hydroxyl (-OH) | 8-10 | |

| Aminomethyl (-CH₂NH₂) | 3.1-3.4 | vulcanchem.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is indispensable for determining the molecular weight and probing the fragmentation patterns of this compound, thereby confirming its elemental composition and structural features.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for analyzing pyrimidine derivatives, especially for polar and non-volatile compounds. mdpi.com The technique separates the compound from a mixture using liquid chromatography, followed by ionization and mass analysis. rsc.org For compounds like 4-methylimidazole (B133652), a related molecule, LC-MS has been shown to be a primary analytical technique, often providing low limits of detection. mdpi.com The resulting mass spectrum typically displays a prominent molecular ion peak, which confirms the molecular weight of the compound. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of pyrimidine derivatives. ajol.infonih.gov In some cases, derivatization might be required to enhance the volatility of the analyte. mdpi.com The mass spectrometer fragments the ionized compound, producing a unique fragmentation pattern that serves as a molecular fingerprint. arabjchem.orgacdlabs.comchemguide.co.uk This pattern provides valuable structural information. acdlabs.comchemguide.co.uk For example, the mass spectrum of a related compound, 4-methylpyrimidin-2-ol, shows a top peak at m/z 110, corresponding to the molecular ion. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to study the adsorption of molecules on solid surfaces. stinstruments.commeasurlabs.comphi.com It works by bombarding the sample surface with a primary ion beam, which causes the ejection of secondary ions from the outermost layer. stinstruments.comphi.com These secondary ions are then analyzed based on their mass-to-charge ratio. measurlabs.com TOF-SIMS can provide detailed information about the chemical composition and molecular orientation of adsorbed species, which is crucial for understanding surface phenomena like corrosion inhibition by pyrimidine derivatives. stinstruments.comnih.gov Studies have utilized this technique to investigate the adsorption of N-heterocyclic compounds, including pyrimidines, on various surfaces. researchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Protonation Studies

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV-Vis light corresponds to the promotion of electrons to higher energy orbitals, and the wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of pyrimidine derivatives is sensitive to the pH of the solution. Protonation or deprotonation of the molecule alters its electronic structure, leading to shifts in the λmax. This property is utilized to determine the acid dissociation constants (pKa) of the compound. For instance, the nitrogen atoms in a pyrimidine ring have pKa values for protonation, and hydroxyl groups have pKa values for deprotonation. Studies on similar compounds have shown that different tautomeric forms also exhibit distinct UV-Vis spectra, allowing for the investigation of tautomeric equilibria.

Table 3: pKa Values for a Related Pyrimidine Derivative

| Group | pKa for Protonation | pKa for Deprotonation | Reference |

|---|---|---|---|

| Pyrimidine Nitrogens | 1.8-2.0 | - | |

| 4-Hydroxyl Group | - | 8.5-9.0 |

X-ray Diffraction Analysis for Solid-State Structure Determination

Research findings on pyrimidine analogs demonstrate how different substituents influence the crystal lattice. For instance, the analysis of two ursolic acid-pyrimidine derivatives showed that both crystallize in the monoclinic P2₁ space group, with slight variations in their unit cell parameters. cjsc.ac.cn Similarly, a benzofuro[3,2-d]pyrimidine derivative was found to crystallize in the triclinic P-1 space group, forming a 2D supramolecular layer stabilized by hydrogen bonds and C-H···π interactions. asianpubs.org In another example, the crystal structure of 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine was characterized as monoclinic (P2₁/c), with its packing dominated by arene interactions in the absence of conventional hydrogen bonds. iucr.org These studies underscore the importance of XRD in understanding the solid-state architecture of pyrimidine-based compounds.

The table below summarizes crystallographic data for several pyrimidine analogs, illustrating the typical parameters obtained from single-crystal XRD analysis.

Table 1: Crystallographic Data for Selected Pyrimidine Analogs

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |

|---|---|---|---|---|---|---|---|---|

| Pyrimidine Derivative 5a | Monoclinic | P2₁ | 12.258 | 10.396 | 15.570 | 107.21 | 2 | cjsc.ac.cn |

| Pyrimidine Derivative 5b | Monoclinic | P2₁ | 12.371 | 10.647 | 15.722 | 109.44 | 2 | cjsc.ac.cn |

| N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine | Triclinic | P-1 | 9.5792 | 10.3148 | 17.1132 | α=104.102, γ=95.381 | 2 | asianpubs.org |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole 3 | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | α=100.501, γ=103.818 | - | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) in Adsorption Research

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, chemical states, and electronic states of elements within the top 1-10 nm of a material's surface. unimi.it In the context of pyrimidine derivatives, XPS is particularly valuable for studying their adsorption behavior on various substrates, such as metals, which is crucial for applications in corrosion inhibition and nanotechnology. frontiersin.orgaip.org

XPS analysis of pyrimidine analogs adsorbed on metal surfaces can elucidate the nature of the molecule-substrate interaction. The binding energies of core-level electrons (e.g., N 1s, C 1s, O 1s) are sensitive to the local chemical environment. A shift in binding energy upon adsorption can indicate the formation of a chemical bond (chemisorption) between the molecule and the substrate. cnrs.fr

For example, studies on the adsorption of 2,2′-dipyrimidyl disulfide on a Au(111) surface showed that the process involves the cleavage of the S-S bond to form a 2-pyrimidinethiolate self-assembled monolayer. mdpi.com The N 1s XPS spectrum was deconvoluted to show that most nitrogen atoms in the pyrimidine rings were in a deprotonated state, influencing the orientation and packing of the molecules on the surface. mdpi.com Similarly, research on imidazo[1,2-a]pyrimidine (B1208166) derivatives as corrosion inhibitors for mild steel in HCl solution used XPS to confirm the composition of the adsorbed organic layer. frontiersin.org The high-resolution spectra for C 1s, O 1s, N 1s, and Fe 2p provided direct evidence of the inhibitor's adsorption on the steel surface. frontiersin.orgresearchgate.net

In another study, the adsorption of 5-Fluorouracil, a pyrimidine analog, was compared on Au(111) and Cu(111) surfaces. aip.org XPS data revealed a significant difference in interaction: physisorption on the inert gold surface versus chemisorption on the more reactive copper surface, which was evidenced by changes in the core-level spectra. aip.org These findings highlight the capability of XPS to probe the specific atoms involved in surface bonding and the orientation of the adsorbed molecules. rsc.org

The table below presents representative XPS data for pyrimidine analogs adsorbed on different metal surfaces.

Table 2: Representative XPS Data for Adsorbed Pyrimidine Analogs

| Analog / System | Substrate | Core Level | Binding Energy (eV) / Observation | Interpretation | Reference |

|---|---|---|---|---|---|

| 2-Pyrimidinethiolate (2PymS) | Au(111) | N 1s | Deconvoluted into four peaks, indicating different chemical states of nitrogen. | Most N atoms exist in a deprotonated form, influencing molecular orientation. | mdpi.com |

| 5-Fluorouracil (5-FU) | Au(111) | C 1s | Peak at 286.24 eV attributed to C5 and C6 atoms. | Indicates physisorption with the molecule lying nearly parallel to the surface. | aip.org |

| Imidazo[1,2-a]pyrimidine Derivatives (DPIP/OPIP) | Mild Steel | N 1s, C 1s, Fe 2p | Presence of inhibitor peaks on the steel surface after immersion. | Confirms the formation of an adsorbed protective film on the metal. | frontiersin.orgresearchgate.net |

Computational and Theoretical Investigations of 4 Methylpyrimidin 5 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 4-Methylpyrimidin-5-ol, DFT calculations offer a detailed picture of its geometric and electronic properties.

Molecular Geometry Optimization and Conformational Analysis

The geometry of this compound can be optimized using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, to find the most stable arrangement of its atoms. researchgate.net The pyrimidine (B1678525) ring is expected to have a quasi-planar conformation, a common feature for such aromatic systems. The introduction of the methyl and hydroxyl groups will cause minor deviations in the bond lengths and angles from those of an unsubstituted pyrimidine ring due to steric and electronic effects.

A critical aspect of the conformational analysis of this compound is the potential for tautomerism, a phenomenon where the molecule can exist in different forms that are in equilibrium. The primary tautomers are the enol form (this compound) and the keto form (4-methylpyrimidin-5(6H)-one). Computational studies on similar hydroxypyrimidines, such as 4-hydroxypyrimidine, have shown that the relative stability of these tautomers is influenced by the environment. d-nb.inforesearchgate.net While the enol form may be slightly more stable in the gas phase, the keto tautomer is often favored in polar solvents. researchgate.net The precise equilibrium for this compound would be determined by the electronic influence of the methyl group at the 4-position. DFT calculations are crucial for determining the relative energies of these tautomers and predicting the dominant form under different conditions.

Table 1: Predicted Geometrical Parameters for Pyrimidine Derivatives from DFT Studies

| Parameter | Representative Value (Pyrimidine Derivatives) | Reference |

| C-N Bond Length (ring) | ~1.34 Å | mdpi.com |

| C-C Bond Length (ring) | ~1.39 Å | mdpi.com |

| C-O Bond Length | ~1.36 Å (enol) | |

| C-CH3 Bond Length | ~1.51 Å | nih.gov |

| C-N-C Bond Angle | ~116° | mdpi.com |

| N-C-N Bond Angle | ~127° | mdpi.com |

Note: These are representative values from DFT studies on similar pyrimidine structures and provide an estimation for this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential - MEP, Mulliken Charges)

The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how the molecule interacts with other species. irjweb.com For pyrimidine derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. irjweb.com

Table 2: Representative Frontier Orbital Energies for Pyrimidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Pyrimidine-(pyrrol)n derivative | -5.5 to -6.0 | -2.0 to -2.5 | ~3.5 | |

| Pyrimidine-(thiophen)n derivative | -5.8 to -6.2 | -2.8 to -3.2 | ~3.0 | jmaterenvironsci.com |

| 2-amino-5-bromo-6-methyl-4-pyrimidinol | -6.5 | -1.5 | ~5.0 | nih.gov |

Note: Values are illustrative, based on DFT calculations for various pyrimidine derivatives.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. uni-muenchen.de For this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. These sites are susceptible to electrophilic attack. nih.gov Regions of positive potential (blue) are generally found around the hydrogen atoms, indicating sites for nucleophilic attack.

Mulliken charge analysis distributes the total charge of the molecule among its atoms, offering a quantitative measure of the electronic distribution. In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges. This charge distribution influences the molecule's dipole moment and its interaction with polar solvents and biological targets.

Prediction and Interpretation of Spectroscopic Data

DFT calculations are highly effective in predicting and helping to interpret spectroscopic data, including vibrational (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Theoretical vibrational frequencies can be calculated and then scaled to account for anharmonicity and other systematic errors, often showing good agreement with experimental spectra. researchgate.net This allows for the confident assignment of specific vibrational modes to the observed spectral bands, such as the O-H stretch of the hydroxyl group, C-H stretches of the methyl group and the pyrimidine ring, and the various ring stretching and bending modes. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra to specific atoms within the molecule, which can be challenging for complex structures.

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. nih.gov This is fundamental in the field of drug discovery.

Ligand-Protein Interaction Predictions and Binding Affinity

Molecular docking simulations can place this compound into the binding site of a protein and estimate the binding affinity, usually reported as a docking score in kcal/mol. remedypublications.com The hydroxyl group and the nitrogen atoms of the pyrimidine ring are key functional groups that can participate in hydrogen bonding with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone. The methyl group can engage in hydrophobic interactions.

Studies on various pyrimidine derivatives have shown their potential to bind to a range of protein targets, including kinases and enzymes involved in metabolic pathways. nih.govremedypublications.com For instance, pyrimidine analogs have been docked into the active sites of enzymes like cyclin-dependent kinase 2, showing potential inhibitory activity. nih.gov The predicted binding mode and affinity provide a hypothesis about the molecule's potential biological activity.

Table 3: Example Binding Affinities of Pyrimidine Derivatives with Protein Targets

| Pyrimidine Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |

| Pyrimidine Chalcone (B49325) Analog | Cyclin-dependent kinase 2 (1HCK) | -7.4 to -7.9 | nih.gov |

| Pyrazolo-pyrimidine Derivative | Lyase Enzyme | -6.4 to -8.5 | researchgate.net |

| Pyrido[2,3-d]pyrimidine Analog | SARS-CoV-2 Main Protease (6Y2F) | -6.5 to -7.5 | mdpi.com |

Structure-Based Drug Design Implications for this compound Analogs

The insights gained from quantum chemical calculations and molecular docking studies form the basis of structure-based drug design. nih.gov By understanding the three-dimensional structure and electronic properties of this compound and how it interacts with a biological target, medicinal chemists can rationally design new analogs with improved properties. humanjournals.comnih.gov

For example, if docking studies reveal that a specific region of the binding pocket is unoccupied, the structure of this compound can be modified to include a functional group that can form additional favorable interactions, potentially increasing binding affinity and selectivity. mdpi.com The calculated electronic properties, such as the MEP, can guide the modification of the molecule to enhance its interactions with the target. This iterative process of computational modeling, chemical synthesis, and biological testing is a powerful strategy for the development of new therapeutic agents based on the this compound scaffold. gsconlinepress.com

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org These models are invaluable in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological effect. A QSAR study typically involves calculating a variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, and then using statistical methods to build a predictive model. scirp.org

While a specific QSAR model exclusively for this compound derivatives is not extensively documented in publicly available literature, the principles can be illustrated through studies on structurally related pyrimidine series. For instance, a QSAR study on a series of 2,4,6-trisubstituted pyrimidine derivatives as antimalarial agents against Plasmodium falciparum revealed the importance of electronic and steric properties in determining their activity. In that study, the final QSAR equation highlighted that the charges on specific carbon atoms (qC7, qC9, qC12, qC13) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were key descriptors. The model suggested that increasing the electron-donating character of substituents could enhance the antimalarial activity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. scirp.org

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and lipophilic (e.g., LogP) properties, are calculated for each molecule in the series. scirp.orgbiolscigroup.us

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a mathematical equation is developed that links the descriptors to the biological activity. scirp.org

Model Validation: The model's statistical robustness and predictive power are rigorously tested using methods like cross-validation and external validation with a test set of compounds. biolscigroup.us

The insights gained from such models can guide the synthesis of new derivatives of this compound with potentially enhanced biological activities. For example, a hypothetical QSAR study on a series of this compound derivatives might reveal that descriptors related to hydrogen bonding capacity and molecular shape are crucial for a particular therapeutic target.

| Compound Derivative | Experimental Activity (pIC₅₀) | Key Descriptor 1 (e.g., LUMO Energy) | Key Descriptor 2 (e.g., Dipole Moment) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| Derivative A | 5.2 | -1.5 eV | 2.1 D | 5.1 |

| Derivative B | 5.8 | -1.7 eV | 2.5 D | 5.7 |

| Derivative C | 6.1 | -1.8 eV | 2.9 D | 6.2 |

| Derivative D | 5.5 | -1.6 eV | 2.3 D | 5.4 |

This table presents hypothetical data for illustrative purposes, demonstrating the type of information a QSAR study on this compound derivatives might generate.

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. ksu.edu.sa Organic molecules with extensive π-conjugated systems and significant charge asymmetry (donor-π-acceptor structures) often exhibit large NLO responses. ksu.edu.sa Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules, guiding the design of new materials with enhanced performance. journaleras.comacs.org

The key parameter used to quantify the NLO response of a molecule at the microscopic level is the first-order hyperpolarizability (β). journaleras.com A larger value of β indicates a stronger NLO response. DFT calculations can reliably predict molecular geometries, electronic properties like dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.comacs.org

While specific experimental or theoretical NLO data for this compound is scarce, studies on related pyrimidine derivatives demonstrate their potential as NLO materials. For example, a theoretical investigation of 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (B1194179) (AMPBS), a derivative of the closely related 2-amino-6-methylpyrimidin-4-ol, was performed using DFT at the B3LYP/6-311G(d,p) level of theory. acs.org This study calculated the dipole moment, polarizability, and first hyperpolarizability to evaluate its NLO potential. acs.org The results indicated that the compound possesses promising NLO features, attributed to intramolecular charge transfer. acs.org

The calculated NLO properties for such a pyrimidine derivative are typically presented in a tabular format, comparing them to a standard reference material like urea.

| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|---|

| AMPBS | B3LYP/6-311G(d,p) | 7.37 | 2.16 x 10⁻²³ | 3.89 x 10⁻³⁰ |

| Urea (Reference) | Theoretical | 1.37 | 3.83 x 10⁻²⁴ | 0.37 x 10⁻³⁰ |

This table presents data for a related pyrimidine derivative (AMPBS) to illustrate the typical output of an NLO computational study. acs.org The values demonstrate a significantly higher hyperpolarizability compared to the reference compound urea, indicating NLO potential.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. A small HOMO-LUMO energy gap is often associated with higher polarizability and a larger hyperpolarizability, indicating a more facile intramolecular charge transfer, which is a key factor for NLO activity. acs.org For this compound and its derivatives, substitutions that decrease this energy gap, such as the introduction of strong electron-donating and electron-withdrawing groups across the pyrimidine ring, would be a rational strategy to enhance their NLO properties.

Biological Activities and Mechanistic Studies of 4 Methylpyrimidin 5 Ol Derivatives

Antimicrobial Activity Investigations

Derivatives of 4-methylpyrimidin-5-ol have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. The following sections detail the research findings related to their antimicrobial properties and the underlying mechanisms of action that have been identified.

Antibacterial Efficacy and Mechanism of Action (e.g., DNA Gyrase Inhibition)

The antibacterial potential of pyrimidine (B1678525) derivatives has been an active area of research, with a significant focus on their ability to inhibit essential bacterial enzymes. One of the key targets for these compounds is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. rsc.orgvietnamjournal.ru Inhibition of this enzyme leads to the disruption of DNA topology, ultimately resulting in bacterial cell death.

Several studies have highlighted the efficacy of pyrimidine-containing compounds as DNA gyrase inhibitors. For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and synthesized as potential DNA gyrase inhibitors. nih.gov Among these, compound 3k demonstrated potent inhibitory activity against Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Similarly, novel N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have been discovered, with the most potent compounds exhibiting low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org

Furthermore, research on heteroaryl-based ciprofloxacin (B1669076) derivatives, which incorporate a pyrimidine moiety, has shown promising results. mdpi.com Compounds 4, 5, and 6 from this series were particularly effective against S. aureus, E. coli, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. mdpi.com These compounds also demonstrated inhibitory activity against E. coli DNA gyrase and topoisomerase IV. mdpi.com Specifically, compounds 4, 5, and 6 showed IC50 values of 1.47, 6.80, and 8.92 µM, respectively, against E. coli topoisomerase IV, which were more potent than the reference drug novobiocin (B609625) (IC50 = 11 µM). mdpi.com

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/IC50) | Mechanism of Action |

|---|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | S. aureus | IC50: 0.15 µg/mL | DNA Gyrase Inhibition |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | B. subtilis | IC50: 0.25 µg/mL | DNA Gyrase Inhibition |

| N-phenylpyrrolamide (Compound 22e) | S. aureus ATCC 29213 | MIC: 0.25 µg/mL | DNA Gyrase Inhibition |

| N-phenylpyrrolamide (Compound 22e) | MRSA | MIC: 0.25 µg/mL | DNA Gyrase Inhibition |

| N-phenylpyrrolamide (Compound 22e) | E. faecalis ATCC 29212 | MIC: 0.125 µg/mL | DNA Gyrase Inhibition |

| Heteroaryl-based ciprofloxacin (Compound 4) | S. aureus | MIC: 0.035 µg/mL | DNA Gyrase and Topoisomerase IV Inhibition |

| Heteroaryl-based ciprofloxacin (Compound 4) | E. coli | MIC: 0.062 µg/mL | DNA Gyrase and Topoisomerase IV Inhibition |

| Heteroaryl-based ciprofloxacin (Compound 4) | P. aureoginosa | MIC: 0.062 µg/mL | DNA Gyrase and Topoisomerase IV Inhibition |

Antiviral Properties and Underlying Mechanisms

Pyrimidine derivatives have a long history in antiviral research, with many analogues functioning as nucleoside inhibitors that interfere with viral nucleic acid replication. beilstein-journals.org More recent studies have continued to explore the antiviral potential of this chemical class.

A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiviral activity against the tobacco mosaic virus (TMV). nih.gov Several of these compounds exhibited good antiviral activity, with compound 8i showing an excellent curative effect against TMV, with an EC50 value of 246.48µg/mL, which was better than the commercial product Ningnanmycin. nih.gov

In another study, 5-alkoxymethyluracil analogues were investigated for their antiviral properties. beilstein-journals.org Some of these compounds, such as 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine, were tested against Herpes simplex virus type 1 (HSV-1). beilstein-journals.org While the activity was weaker than that of established antiviral drugs like acyclovir, it nonetheless demonstrates the potential of pyrimidine derivatives in this therapeutic area. beilstein-journals.org The underlying mechanism for the antiviral activity of many pyrimidine derivatives is their ability to act as nucleoside analogues, thereby inhibiting viral DNA or RNA synthesis.

Anticancer Activity Research

The anticancer properties of this compound derivatives have been extensively studied, revealing their ability to induce cytotoxic effects in various cancer cell lines and to inhibit key enzymes involved in cancer progression.

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of pyrimidine derivatives on a wide range of human cancer cell lines. For instance, a study on pyrimidine derivatives synthesized from novel chalcones showed significant anticancer activity against lung cancer cell lines NCIH-460 and NCIH-522. rasayanjournal.co.in Another study evaluated the cytotoxicity of pyrimidine derivatives against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, finding a significant toxic effect. researchgate.net

A series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Compound 2 from this series showed the best antiproliferative effect against the MCF-7 cell line, with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). mdpi.com In another investigation, new pyrimidine-5-carbonitrile derivatives were evaluated for their anticancer activity against HepG2, A549 (non-small cell lung cancer), and MCF-7 cell lines. rsc.org Compound 10b from this series exhibited excellent activities, with IC50 values of 3.56, 5.85, and 7.68 μM, respectively. rsc.org

Table 2: Cytotoxic Activity of Pyrimidine Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 Value |

|---|---|---|

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast) | 4.3 ± 0.11 µg/mL (0.013 µM) |

| Pyrimidine-5-carbonitrile (Compound 10b) | HepG2 (Liver) | 3.56 µM |

| Pyrimidine-5-carbonitrile (Compound 10b) | A549 (Lung) | 5.85 µM |

| Pyrimidine-5-carbonitrile (Compound 10b) | MCF-7 (Breast) | 7.68 µM |

| 4-aminopyrazolo[3,4-d]pyrimidine (Compound 12c) | UO-31 (Renal) | 0.87 µM |

| 4-aminopyrazolo[3,4-d]pyrimidine (Compound 12f) | HL-60 (TB) (Leukemia) | 1.41 µM |

| 4-aminopyrazolo[3,4-d]pyrimidine (Compound 12c) | MOLT-4 (Leukemia) | 1.58 µM |

Enzyme Inhibition in Neoplastic Pathways (e.g., Kinase Inhibitors, 5-Lipoxygenase, EGFR, FAK, CDK)

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes that are crucial for the growth and survival of cancer cells.

Kinase Inhibitors: Protein kinases are a major focus of cancer drug discovery, and pyrimidine derivatives have been shown to be effective kinase inhibitors. mdpi.comrsc.org For example, Dasatinib, a multi-kinase inhibitor used in cancer therapy, contains an N-(2-methylpyrimidin-4-yl)thiazol-2-amine pharmacophore. nih.gov A series of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been identified as promising inhibitors of casein kinase 1 (CK1) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A). mdpi.com

5-Lipoxygenase (5-LOX) Inhibition: The 5-lipoxygenase pathway is involved in inflammation and has been implicated in cancer development. researchgate.net While direct inhibition of 5-LOX by this compound has not been extensively reported, structurally related compounds have shown activity. For instance, 5-lipoxygenase inhibitors have been shown to induce antiproliferative and cytotoxic effects in human tumor cells. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is often overexpressed in cancer cells, and its inhibition is a key strategy in cancer therapy. mdpi.com Several pyrimidine derivatives have been developed as EGFR inhibitors. rsc.orgnih.govgoogle.comnih.govwaocp.orgresearchgate.net For example, new pyrimidine-5-carbonitrile derivatives have been synthesized as EGFR inhibitors, with compound 10b emerging as the most potent, with an IC50 value of 8.29 ± 0.04 nM. rsc.org A series of 5-(methylthio)pyrimidine (B78358) derivatives were also discovered as EGFR inhibitors that are selective for the L858R/T790M mutant form of the receptor. nih.gov

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis. nih.govescholarship.org Pyrimidine-based compounds have been developed as potent FAK inhibitors. mdpi.commdpi.comnih.gov For example, 2,4-dianilinopyrimidine derivatives have been reported as new FAK inhibitors, with one compound showing an IC50 of 47 nM. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. mdpi.combohrium.com Pyrimidine derivatives have been investigated as CDK inhibitors. mdpi.comnih.govnih.gov For instance, a patent disclosed the use of pyrimidines with deuterated substituents to target CDKs. mdpi.com Additionally, 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as novel CDK12 inhibitors for the treatment of esophageal squamous cell carcinoma. nih.gov

Table 3: Enzyme Inhibition by Pyrimidine Derivatives in Neoplastic Pathways

| Enzyme Target | Derivative Class/Compound | Activity (IC50) |

|---|---|---|

| DNA Gyrase | N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | 0.15 µg/mL (S. aureus) |

| EGFR | Pyrimidine-5-carbonitrile (Compound 10b) | 8.29 ± 0.04 nM |

| FAK | 2,4-dianilinopyrimidine derivative | 47 nM |

| CDK12 | 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine (Compound H63) | Potent inhibitor |

| Topoisomerase IV | Heteroaryl-based ciprofloxacin (Compound 4) | 1.47 µM (E. coli) |

Anti-tumor Mechanisms of Action

The pyrimidine scaffold is a crucial component in many drug molecules and has been extensively studied for its anti-cancer properties. mdpi.com Derivatives of this heterocyclic compound have shown the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

One area of focus has been the inhibition of protein kinases. For instance, certain 7- or 8-substituted-4-morpholine-quinazoline derivatives were designed with the expectation that substituents like 2-amino-pyrimidin-5-yl would confer good kinase inhibitory activity. biomedres.us One such compound demonstrated potent anticancer activity by significantly inhibiting the PI3K/Akt/mTOR pathway. biomedres.us Similarly, pyrimidine-based derivatives have been developed as focal adhesion kinase (FAK) inhibitors. One such inhibitor, compound 72, showed a strong inhibitory effect on cell proliferation with an IC50 value of 0.126 μM. mdpi.com

Other pyrimidine derivatives have been found to target tubulin polymerization. A prototype, compound 131, which features a fused 1,4-benzodioxane (B1196944) moiety, demonstrated significant potency against several cancer cell lines, including lung (A549, IC50 = 0.80 ± 0.09 μM), liver (HepG2, IC50 = 0.11 ± 0.02 μM), lymphoma (U937, IC50 = 0.07 ± 0.01 μM), and retinoblastoma (Y79, IC50 = 0.10 ± 0.02 μM). This compound was found to suppress tubulin polymerization and disrupt the microtubule network in HepG2 cells. mdpi.com

Furthermore, some pyridocarbazole derivatives, which include the pyrimidine structural element, have shown marked antitumor activity by acting as DNA intercalating agents and inhibitors of topoisomerase II. nih.gov The cytotoxic effects of some of these compounds are also linked to their impact on the p53 protein. nih.gov Thiazole (B1198619) derivatives, another class of compounds that can be related to pyrimidines, have been shown to induce apoptosis in leukemia cells by disrupting the mitochondrial membrane potential, activating caspase-3, and promoting the release of cytochrome c. researchgate.net

Anti-inflammatory and Analgesic Effects

Cyclooxygenase (COX) Inhibition and Selectivity

A significant mechanism underlying the anti-inflammatory and analgesic effects of this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. rsc.org These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) (PGE2), which are key mediators of inflammation. rsc.org

Several studies have synthesized and evaluated pyrimidine derivatives for their COX inhibitory potential. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were tested for their ability to inhibit COX enzymes. Four compounds (3a, 3b, 4b, and 4d) were found to suppress COX activity and consequently inhibit PGE2 production. rsc.org Specifically, the IC50 values against COX-1 for compounds 3b, 4b, and 4d were 19.45 ± 0.07, 26.04 ± 0.36, and 28.39 ± 0.03 μM, respectively. rsc.org

Another study on pyrano[2,3-d]pyrimidines revealed that derivatives 5 and 6 exhibited potent in vitro anti-inflammatory activity by selectively inhibiting COX-2. rsc.org Their IC50 values against COX-2 were 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, which is comparable to the standard drug celecoxib (B62257) (IC50 = 0.04 ± 0.01 μmol). rsc.org Similarly, certain pyrimidine derivatives, L1 and L2, demonstrated high selectivity towards COX-2, surpassing the performance of piroxicam (B610120) and showing results comparable to meloxicam. nih.gov

In the quest for selective COX-2 inhibitors with reduced side effects, researchers have explored various pyrimidine hybrids. A study on pyrimidine-pyridine hybrids reported that compound 3 showed the highest inhibitory activity against both COX-1 and COX-2, with IC50 values of 3.7 µM and 0.39 µM, respectively, compared to the standard celecoxib (IC50 = 5.47 µM for COX-1 and 0.86 µM for COX-2). d-nb.info

| Compound/Derivative | Target | IC50/Activity | Selectivity | Reference |

| Pyrazolo[3,4-d]pyrimidine 3b | COX-1 | 19.45 ± 0.07 μM | - | rsc.org |

| Pyrazolo[3,4-d]pyrimidine 4b | COX-1 | 26.04 ± 0.36 μM | - | rsc.org |

| Pyrazolo[3,4-d]pyrimidine 4d | COX-1 | 28.39 ± 0.03 μM | - | rsc.org |

| Pyrano[2,3-d]pyrimidine 5 | COX-2 | 0.04 ± 0.09 μmol | Selective | rsc.org |

| Pyrano[2,3-d]pyrimidine 6 | COX-2 | 0.04 ± 0.02 μmol | Selective | rsc.org |

| Pyrimidine-Pyridine Hybrid 3 | COX-1 | 3.7 µM | - | d-nb.info |

| Pyrimidine-Pyridine Hybrid 3 | COX-2 | 0.39 µM | - | d-nb.info |

| Pyrimidine Derivative L1 | COX-2 | High | Selective | nih.gov |

| Pyrimidine Derivative L2 | COX-2 | High | Selective | nih.gov |

Modulation of Inflammatory Cytokines and Pathways

Beyond COX inhibition, derivatives of this compound can exert their anti-inflammatory effects by modulating various inflammatory cytokines and signaling pathways. Some compounds have been shown to inhibit the production of pro-inflammatory cytokines, potentially through the suppression of the nuclear factor kappa B (NF-κB) activation pathway, which is central to the inflammatory response.

For instance, a study on 2,4-diarylaminopyrimidine derivatives investigated their anti-inflammatory activity in a lipopolysaccharide (LPS)-induced human airway epithelial cell inflammation model. mdpi.com This model is used to evaluate the ability of compounds to inhibit the release of inflammatory cytokines. mdpi.com Similarly, pyrimidine derivatives L1 and L2 were found to inhibit the growth of LPS-stimulated human leukemia monocytic cells (THP-1) in a dose-dependent manner. nih.gov

Furthermore, some benzoxazole (B165842) derivatives, which share structural similarities with pyrimidines, have been found to suppress the production of interferon-γ (IFN-γ), a critical inflammatory cytokine produced by T helper 1 (Th1) cells. nih.gov These compounds, DCPAB and HPAB, selectively inhibited Th1 cell development and suppressed the expression of T-bet, a key transcription factor for the IFN-γ gene. nih.gov This modulation of T-cell activity contributes to the attenuation of inflammatory conditions like colitis. nih.gov Some thiazole derivatives have also been observed to increase levels of the pro-inflammatory cytokine TNF-α while decreasing levels of the immunosuppressive cytokine IL-10, suggesting a complex modulation of the immune response. researchgate.net

Other Pharmacological Activities

Antimalarial Potential

The pyrimidine scaffold is a known pharmacophore in the development of antimalarial agents. lpnu.ua Derivatives of 2,4-diaminopyrimidine (B92962) have been investigated for their antiplasmodial activity against Plasmodium falciparum. These compounds often act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme for the parasite's survival.

Several studies have reported the antimalarial potential of various pyrimidine-containing hybrids. For example, quinoline-pyrimidine hybrids have been synthesized and evaluated. In one study, compounds with substituents at the 4-position of an arylsulfonamide group showed increased activity against P. falciparum. mdpi.com Specifically, compounds 72 (R = F), 74 (R = CH3), and 75 (R = Cl) exhibited high selectivity indices and were further tested in vivo against P. berghei. mdpi.com

Another approach involves the hybridization of pyrimidine with other heterocyclic systems. A series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed as non-quinoline antimalarials. mdpi.com While some of these compounds showed activity against P. falciparum, their potency was lower than that of the parent quinoline-based prototype. mdpi.com A recent phenotypic screen identified a pyrazole (B372694) derivative, MMV1794211, with picomolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. verixiv.org

| Compound/Derivative | Parasite Strain | IC50/Activity | Reference |

| Quinoline-pyrimidine hybrid 72 (R = F) | P. falciparum | 0.10 µM | mdpi.com |

| Quinoline-pyrimidine hybrid 74 (R = CH3) | P. falciparum | 0.05 µM | mdpi.com |

| Quinoline-pyrimidine hybrid 75 (R = Cl) | P. falciparum | 0.09 µM | mdpi.com |

| 1H-pyrazolo[3,4-d]pyrimidine 87 | P. falciparum | 3.46 µM | mdpi.com |

| Pyrazole derivative MMV1794211 | P. falciparum (NF54) | 4.9 pM | verixiv.org |

Anticonvulsant Properties

The pyrimidine nucleus is also a feature of compounds with potential anticonvulsant activity. mdpi.com Research in this area has explored various derivatives and their mechanisms of action, which often involve modulation of ion channels or neurotransmitter systems.

A study on N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogs, which contain a pyridine (B92270) ring structurally related to pyrimidine, evaluated their anticonvulsant effects. researchgate.net Compound 4e demonstrated a significant anticonvulsive effect in the pentylenetetrazole (PTZ) seizure model, providing 50% and 80% protection from mortality at doses of 10 mg/kg and 30 mg/kg, respectively. researchgate.net

Other research has focused on pyrrolidine-2,5-dione derivatives, which have been hybridized with thiophene (B33073) rings. mdpi.com The most promising compound from this series, compound 4, exhibited a higher ED50 value than the reference drugs valproic acid and ethosuximide (B1671622) in the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com In vitro studies suggested that its mechanism of action involves moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Furthermore, molecular docking studies have been employed to predict the anticonvulsant potential of pyrimidine derivatives by evaluating their binding to targets such as the GABA receptor and GABA-transaminase (GABA-AT). uran.ua

| Compound/Derivative | Seizure Model | Activity | Plausible Mechanism | Reference |

| N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide 4e | Pentylenetetrazole (PTZ) | 80% protection at 30 mg/kg | Not specified | researchgate.net |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | Maximal Electroshock (MES) | ED50 = 62.14 mg/kg | Inhibition of Na+ and L-type Ca2+ channels | mdpi.com |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | 6 Hz | ED50 = 75.59 mg/kg | Inhibition of Na+ and L-type Ca2+ channels | mdpi.com |

Antihypertensive Effects

Derivatives of pyrimidine have been investigated for their potential as antihypertensive agents. thieme-connect.comnih.govresearchgate.net Studies have shown that certain pyrimidine derivatives can effectively lower blood pressure. nih.gov For instance, a new series of achiral pyrimidine derivatives, designed based on the structure of nifedipine (B1678770), demonstrated a significant decrease in mean arterial blood pressure in rabbits. researchgate.net Some of these compounds, specifically 5a, 5b, 11b, 8b, 9b–d, and 15b, reduced mean arterial rabbit blood pressure by a range of 51.4 to 78.2 mmHg. researchgate.net

The mechanism behind the antihypertensive effects of these pyrimidine derivatives often involves the blockade of calcium channels. researchgate.netmdpi.com Compounds 5a, 5b, 9b, and 9c from the aforementioned study exhibited calcium channel blocking activity in rabbit aorta preparations, leading to relaxation ranging from 74.4% to 89.2%, which was more effective than the reference drug nifedipine (57.6%). researchgate.net Furthermore, histopathological examination of rat aorta treated with compound 5b revealed an intense expression of endothelial nitric oxide synthase (eNOS), suggesting that its blood pressure-lowering effect is also mediated by the activation of eNOS expression. researchgate.net

Other pyrimidine derivatives, such as tetrahydropyrimidine-2-thione and its condensed forms, have also shown potent antihypertensive activity, with some compounds being more effective than nifedipine. thieme-connect.comnih.gov The vasodilatory effect of some pyrimidine derivatives has been found to be endothelium-independent and is associated with the inhibition of phenylephrine (B352888) and K+-induced contractions in isolated rat aortic rings. nih.gov These compounds also caused a rightward shift in the concentration-response curves of Ca++ and phenylephrine, indicating a competitive antagonism. nih.gov

Table 1: Antihypertensive Activity of Selected Pyrimidine Derivatives

| Compound | Animal Model | Effect | Mechanism of Action |

| 5a, 5b, 11b, 8b, 9b–d, 15b | Rabbit | Decrease in mean arterial blood pressure (51.4-78.2 mmHg) researchgate.net | Calcium channel blockade; activation of eNOS expression (for 5b) researchgate.net |

| 1, 2b | Not Specified | More potent than nifedipine thieme-connect.comnih.gov | Not specified |

| 3b, 10a | Not Specified | Equipotent to nifedipine thieme-connect.comnih.gov | Not specified |

| SR-5, SR-8, SR-9, SR-10 | Rat | Reduced blood pressure, normalized renal functions nih.gov | Vasodilation via Ca++ antagonism, antioxidant, and anti-inflammatory pathways nih.gov |

Antioxidant Capacity

Pyrimidine derivatives have demonstrated notable antioxidant properties in various studies. bohrium.comnih.govdergipark.org.trnih.govrasayanjournal.co.innih.govajol.info The antioxidant activity is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation. bohrium.comdergipark.org.trnih.govajol.info

For instance, a series of novel 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues (S1-S15) were synthesized and evaluated for their antioxidant activity. bohrium.com Among them, compounds S2 and S4 exhibited outstanding antioxidant properties with IC50 values of 13.33μg/ml and 43.13μg/ml, respectively, in the DPPH assay. bohrium.com Another study on pyrimidine derivatives derived from novel chalcones also identified compounds with exceptional antioxidant activity, surpassing that of the standard drug ascorbic acid. rasayanjournal.co.in Specifically, compounds PYMA1 and PYMA8 showed remarkable antioxidant properties. rasayanjournal.co.in

The antioxidant mechanism of some pyrimidine derivatives is linked to their ability to reduce free radical levels and inhibit enzymes like lipoxygenase (LOX). nih.govnih.gov Certain pyrimidine derivatives, L1 and L2, were found to reduce reactive oxygen species (ROS) levels, confirming their antioxidant properties. nih.gov Similarly, pyrimidine derivatives 2a and 2f, along with chalcone (B49325) 1g, were identified as potent lipoxygenase inhibitors with IC50 values of 42 μΜ, 47.5 μΜ, and 17 μM, respectively. nih.gov The antioxidant potential of pyrimidine derivatives is also attributed to their ability to enhance the levels of antioxidant enzymes like glutathione-s-transferase and catalase, while reducing lipid peroxidation. nih.gov

Table 2: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound Series | Assay | Most Potent Compounds | Key Findings |

| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues (S1-S15) | DPPH assay | S2 (IC50 = 13.33μg/ml), S4 (IC50 = 43.13μg/ml) bohrium.com | Exhibited robust antioxidant characteristics, surpassing standard drugs in some cases. bohrium.com |

| Pyrimidine derivatives from chalcones | DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays | PYMA1, PYMA8 rasayanjournal.co.in | Showed exceptional antioxidant properties, surpassing ascorbic acid. rasayanjournal.co.in |

| L1-L4 | ROS assay | L1, L2 nih.gov | Reduced free radical levels, confirming antioxidant properties. nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Anti-lipid peroxidation, LOX inhibition | 2a (IC50 = 42 μΜ), 2f (IC50 = 47.5 μΜ) nih.gov | Strongly inhibited lipid peroxidation and lipoxygenase. nih.gov |

| Pyranopyrimidines and dithiopyridopyrimidinediones | DPPH radical scavenging | P3, J4, S10, P5, P7 (IC50 = 12, 40, 48, 50, 54 µg/ml) ajol.info | Demonstrated radical scavenging activity equal to or more potent than ascorbic acid. ajol.info |

Central Nervous System (CNS) Activity (e.g., Anxiolytics)

Derivatives of the pyrimidine structure have been explored for their effects on the central nervous system (CNS), with a particular focus on anxiolytic (anti-anxiety) properties. nih.govmdpi.comnih.govresearchgate.netijpbs.com Research has indicated that certain pyrimidine derivatives can exhibit significant anxiolytic activity. mdpi.comnih.gov

Studies on fused heterocyclic systems containing a pyrimidine ring, such as pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines and pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines, have revealed compounds with pronounced anxiolytic effects. mdpi.comresearchgate.net For example, compounds 6n, 6b, and 7c from one study demonstrated notable anti-anxiety activity. mdpi.com Similarly, tricyclic thieno[2,3-b]pyridines and tetracyclic pyridothieno[3,2-d]pyrimidin-8-ones, particularly compounds 3b-f and 4e, have shown anxiolytic effects in models like the "open field" and "elevated plus maze" tests. nih.gov

The mechanism of action for the anxiolytic effects of pyrimidine derivatives is believed to involve their interaction with various neurotransmitter systems. nih.gov Some pyrimidine nucleosides may exert their effects by binding to GABA, benzodiazepine, and imipramine (B1671792) receptors. nih.gov Molecular docking studies have further elucidated these interactions, showing that some derivatives bind to the active site of γ-aminobutyric acid type A (GABAA) receptors and the serotonin (B10506) transporter (SERT). nih.gov For instance, compounds 3c and 4b were found to bind tightly to GABAA receptors, while compound 4e showed a high affinity for the SERT. nih.gov These findings suggest that the anxiolytic potential of these derivatives is rooted in their ability to modulate key targets in the CNS involved in anxiety. nih.gov

Table 3: Anxiolytic Activity of Selected Pyrimidine Derivatives

| Compound Series | Animal Model/Assay | Most Active Compounds | Proposed Mechanism of Action |

| Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines | "Elevated plus maze" (EPM) mdpi.com | 6n, 6b, 7c mdpi.com | Not specified |

| Tricyclic thieno[2,3-b]pyridines, Tetracyclic pyridothieno[3,2-d]pyrimidin-8-ones | "Open field", "Elevated plus maze" (EPM), Molecular Docking nih.gov | 3b-f, 4e nih.gov | Binding to GABAA receptors and serotonin transporter (SERT) nih.gov |

| Endogenous Pyrimidines (e.g., Uridine) | Not specified | Uridine nih.gov | Binding to GABA, benzodiazepine, and imipramine receptors nih.gov |

Modulators of Specific Biological Receptors (e.g., Mineralocorticoid Receptor, H3 Receptor, S1P Receptors)

Derivatives of this compound and related pyrimidine structures have been investigated as modulators of various biological receptors, including the Mineralocorticoid Receptor (MR), Histamine H3 Receptor, and Sphingosine-1-Phosphate (S1P) Receptors.

Mineralocorticoid Receptor (MR) Antagonists: Non-steroidal MR antagonists are of significant interest to avoid the side effects associated with steroidal options. nih.gov The 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold, which can be considered structurally related to certain pyrimidine derivatives, has been identified as suitable for developing non-steroidal MR antagonists. nih.gov Structure-based drug design has led to the identification of novel 1,4-DHP series that act as MR antagonists with good selectivity. nih.gov Molecular dynamics studies suggest that these compounds may interfere with the disposition of helix H12 of the MR, which is crucial for co-regulator recruitment, thus stabilizing a conformation that is unable to recruit co-activators. nih.gov

Histamine H3 Receptor Antagonists: While direct studies on this compound derivatives as H3 receptor antagonists are limited, the broader class of pyrimidine derivatives has been explored in this context.